molecular formula C3H8 B1595551 Propane-d8 CAS No. 2875-94-7

Propane-d8

Cat. No. B1595551
CAS RN: 2875-94-7
M. Wt: 52.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-AUOAYUKBSA-N
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Description



  • Propane-d8 (also known as perdeuteropropane) is a deuterated form of propane where all three hydrogen atoms are replaced by deuterium (heavy hydrogen).

  • It is a stable isotope compound with the molecular formula C3D8 and a molecular weight of approximately 52.14 g/mol .

  • Propane-d8 is commonly used in research, especially in NMR spectroscopy, due to its deuterium labeling.





  • Synthesis Analysis



    • Propane-d8 can be synthesized by replacing the hydrogen atoms in propane (C3H8) with deuterium (D).

    • The synthesis typically involves isotopic exchange reactions using deuterium gas or deuterated reagents.





  • Molecular Structure Analysis



    • The molecular structure of propane-d8 is identical to that of regular propane (C3H8), except that all three hydrogen atoms are replaced by deuterium (D).

    • The chemical formula is CD3CD2CD3 .





  • Chemical Reactions Analysis



    • Propane-d8 can undergo similar reactions as regular propane, but with deuterium substitution.

    • For example, it can participate in combustion, dehydrogenation, and other chemical processes.





  • Physical And Chemical Properties Analysis



    • Propane-d8 is a colorless gas.

    • It is heavier than air and tends to settle in low-lying areas when released.

    • It is highly flammable and can form explosive mixtures with air.

    • Propane-d8 displaces oxygen and can cause rapid suffocation if it accumulates in confined spaces.




  • Scientific Research Applications

    Renewable Propane Synthesis

    Propane-d8, a deuterated form of propane, is significant in research exploring renewable energy sources. A study by Menon et al. (2015) discusses the development of microbial biosynthetic pathways for renewable propane production. This research is crucial for advancing biofuel technologies and understanding the metabolic pathways involved in propane synthesis.

    Radiolysis Studies

    Propane-d8 is also used in radiolysis studies. For example, Sandoval and Ausloos (1963) investigated the gas phase radiolysis of propane-d8 in the presence of various organic compounds. Such studies are vital for understanding chemical reactions induced by radiation, which has implications in fields like radiation chemistry and nuclear science.

    Combustion and Flammability Research

    Research on the combustion and flammability of gases often utilizes propane-d8. Cashdollar et al. (2000) conducted studies to determine the flammability characteristics of gases including propane and its isotopes, providing critical insights for safety protocols in industries that use flammable gases.

    Catalysis and Dehydrogenation Processes

    In the field of catalysis, propane-d8 is used to study reaction mechanisms. Chen et al. (2021) reviewed advancements in propane dehydrogenation, a process essential for producing propylene, a valuable petrochemical. This research is fundamental for developing efficient catalysts and understanding reaction pathways.

    Propane in Medical Imaging

    In medical imaging, studies like those by Kovtunov et al. (2014) have explored the use of hyperpolarized propane-d6, an isotope of propane-d8, for magnetic resonance imaging (MRI). This research contributes to the development of new imaging techniques, potentially enhancing the diagnostic capabilities of MRI.

    Hydrogen Isotope Studies

    Propane-d8 is also instrumental in hydrogen isotope studies. Xie et al. (2018) conducted experiments to understand position-specific hydrogen isotope distribution in propane, which can provide insights into the source and formation mechanisms of natural gases.

    Safety And Hazards



    • Propane-d8 poses similar hazards as regular propane.

    • It is extremely flammable and can explode if heated.

    • It may displace oxygen, leading to suffocation.

    • Contact with liquid or refrigerated gas can cause cold burns and frostbite.




  • Future Directions



    • Research on propane-d8 could focus on its applications in isotopic labeling studies, NMR spectroscopy, and catalysis.

    • Investigating its behavior in various reactions and optimizing its use in scientific applications would be valuable.




    Remember that propane-d8 is a valuable tool in scientific research, especially when isotopic labeling is required. Its properties and behavior provide insights into chemical processes and can aid in understanding reaction mechanisms. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    1,1,1,2,2,3,3,3-octadeuteriopropane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATUOYWHBWRKTHZ-AUOAYUKBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C3H8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00182931
    Record name Propane-d8
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00182931
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    52.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Propane-d8

    CAS RN

    2875-94-7
    Record name Propane-d8
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Propane-d8
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00182931
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2875-94-7
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    Synthesis routes and methods I

    Procedure details

    For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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    Synthesis routes and methods II

    Procedure details

    In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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    Synthesis routes and methods III

    Procedure details

    Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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    Synthesis routes and methods IV

    Procedure details

    The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Propane-d8
    Reactant of Route 2
    Propane-d8
    Reactant of Route 3
    Propane-d8
    Reactant of Route 4
    Propane-d8
    Reactant of Route 5
    Propane-d8
    Reactant of Route 6
    Propane-d8

    Citations

    For This Compound
    55
    Citations
    J Addy, GC Bond - Transactions of the Faraday Society, 1957 - pubs.rsc.org
    … of loss of a D atom from propane-d8 and propane-& was taken … The experimental value for the ratio propyl-&+/propane-d8+ … is probably -f 2 % on propane-d8, -A 1 % on propane-& and -…
    Number of citations: 50 pubs.rsc.org
    GC Bond, J Addy - Advances in Catalysis, 1957 - Elsevier
    … For most of the results in this paper, this factor was taken as 0.834, but a recent measurement of the mass-spectrum of pure propane-d8 has indicated that the true value is somewhat …
    Number of citations: 6 www.sciencedirect.com
    FE Condon - Journal of the American Chemical Society, 1951 - ACS Publications
    As part of a study of spectra and molecular structure, aimed at augmenting the usefulness of spectrometric methods of analysis, propane-1, 1, 1, 3, 3, 3-de and propane-ds were …
    Number of citations: 50 pubs.acs.org
    J Badra, EF Nasir, A Farooq - The Journal of Physical Chemistry A, 2014 - ACS Publications
    … of the rate constant of propane D8 is estimated as an example case. The … propane D8. Their gas chromatograph measurements resulted in the following mole fractions: 0.98 propane D8…
    Number of citations: 21 pubs.acs.org
    AG Stepanov, H Ernst, D Freude - Catalysis letters, 1998 - Springer
    … Samples were maintained at 400 ◦ C at less than 10 −2 Pa for 24 h, loaded at room temperature with 4 molecules of deuterated propane-d8 (C3D8, 98% 2H isotope enrichment) per unit …
    Number of citations: 57 link.springer.com
    J Winkelmann - Gases in Gases, Liquids and their Mixtures, 2007 - Springer
    298.15±0.17 121.69 1.08±5% 298.15±0.17 138.93 1.02±5% 298.15±0.17 156.17 0.97±5% 298.15±0.17 173.40 0.98±5% 330.93±0.17 121.69 1.46±5% 330.93±0.17 138.93 1.38±5% …
    Number of citations: 2 link.springer.com
    KG Azzam, G Jacobs, WD Shafer, BH Davis - Applied Catalysis A: General, 2010 - Elsevier
    Dehydrogenation of propane using an equimolar mixture of propane-d 0 and propane-d 8 was investigated over 1%Pt/KL and 1%Pt/SiO 2 at atmospheric pressure and different reaction …
    Number of citations: 29 www.sciencedirect.com
    AG Stepanov, SS Arzumanov, MV Luzgin, H Ernst… - Journal of …, 2005 - Elsevier
    The kinetics of hydrogen exchange between the molecules of propane-d 8 , propane-1,1,1,3,3,3-d 6 , propane-2,2-d 2 , and Brönsted acid sites of the zeolite H-ZSM-5 have been …
    Number of citations: 50 www.sciencedirect.com
    H Abramczyk, B Werner, J Kroh - … . Part C. Radiation Physics and Chemistry, 1992 - Elsevier
    The optical absorption spectra of the excess electrons solvated in n-propane-h 8 and n-propane-d 8 at 91 K are calculated in terms of a model presented in a previous paper of ours and …
    Number of citations: 5 www.sciencedirect.com
    J Winkelmann - Gases in Gases, Liquids and their Mixtures, 2007 - Springer
    0.306 121.69 5.88±1% 0.306 138.93 5.22±1% 0.306 156.17 4.73±1% 0.306 173.40 4.47±1% 0.500 121.69 10.16±1% 0.500 138.93 8.58±1% 0.500 156.17 7.51±1% 0.500 173.40 6.79…
    Number of citations: 2 link.springer.com

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